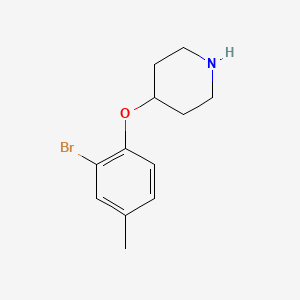

4-(2-Bromo-4-methylphenoxy)piperidine

Description

4-(2-Bromo-4-methylphenoxy)piperidine is a halogenated piperidine derivative featuring a brominated and methyl-substituted phenoxy group attached to the piperidine ring at the 4-position. This compound belongs to a class of bioactive molecules where the piperidine scaffold is frequently employed in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

4-(2-bromo-4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMILGKCGVTNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-methylphenoxy)piperidine typically involves the reaction of 2-bromo-4-methylphenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-methylphenoxy)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds structurally related to 4-(2-Bromo-4-methylphenoxy)piperidine exhibit antidepressant-like effects. A notable study demonstrated that these compounds could increase serotonin levels through monoamine oxidase (MAO) inhibition, suggesting a mechanism for their antidepressant properties.

Analgesic Properties

The compound has been investigated for its analgesic potential. Animal model studies revealed that it can effectively reduce pain responses, indicating its possible application as an analgesic agent in pain management therapies.

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This property could be particularly beneficial in developing treatments for neurodegenerative diseases .

Chemical and Biological Properties

The molecular formula of this compound is C₁₃H₁₈BrNO, characterized by the presence of a brominated phenyl ether moiety and a piperidine ring. These features contribute to its biological activity through various mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing biological responses.

- Cell Signaling : It can affect cell signaling pathways, altering gene expression and cellular metabolism, which may have implications in processes like cell growth and differentiation.

Neurotropic Activity

A study assessing the neurotropic effects of related compounds established protocols for evaluating safety in vivo. Results indicated that certain derivatives promoted axonal regeneration without significant toxicity at therapeutic doses, showcasing potential applications in nerve injury treatment.

Anticancer Potential

In vitro studies have shown that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. These findings suggest a potential role in cancer therapy through modulation of telomerase activity, which is crucial for cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | 2-Bromo-4-methylphenoxy, no salt | C12H16BrNO | 284.20 | 946725-26-4 | Neutral form, methyl substitution |

| 3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride | 2-Bromo-4-methylphenoxy, methylene linker, HCl salt | C13H19BrClNO | 320.65 | 1185303-89-2 | Hydrochloride salt, 3-position substitution |

| 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride | 2-Bromo-4-fluorophenoxy, HCl salt | C11H14BrClFNO | 322.59 | 647014-45-7 | Fluorine substitution, enhanced polarity |

| 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride | 4-Bromo-2-isopropylphenoxy, methylene linker | C15H23BrClNO | 348.70 | 1219972-50-5 | Isopropyl group, bulky substituent |

Key Observations :

Substituent Effects: The methyl group in this compound enhances lipophilicity compared to the fluorine-substituted analog (647014-45-7), which may increase metabolic stability but reduce solubility .

Salt Forms :

- Hydrochloride salts (e.g., 1185303-89-2, 647014-45-7) improve aqueous solubility, critical for bioavailability in drug formulations .

Positional Isomerism: The 3-substituted analog (1185303-89-2) alters the spatial arrangement of the phenoxy group, which could influence interactions with chiral biological targets .

Computational and Experimental Data

Biological Activity

4-(2-Bromo-4-methylphenoxy)piperidine is an organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a phenoxy group, specifically a bromo and methyl-substituted phenyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the methyl group on the phenyl ring may significantly influence its biological interactions and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀BrNO |

| Molecular Weight | 300.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing phenoxy groups have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The specific mechanism often involves targeting histone deacetylases (HDACs) or other critical enzymes involved in cancer progression .

Case Study: Anticancer Efficacy

In a comparative study, various phenoxy-substituted piperidines were evaluated for their anticancer activity against different cell lines:

- Compound A : IC50 = 5.67 µM against Huh7 hepatocellular carcinoma.

- Compound B : IC50 = 3.84 µM against HepG2 hepatocellular carcinoma.

- Compound C : IC50 = 7.90 µM against A549 non-small cell lung cancer .

Neuroprotective Effects

Piperidine derivatives have also been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes suggests potential applications in enhancing cognitive function .

Table 2: Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Neuroprotection | AChE and BuChE inhibition | , |

| Antiparasitic | Interaction with Trypanosoma brucei NMT |

Synthesis and Development

The synthesis of this compound typically involves the nucleophilic substitution reaction between a suitable brominated phenol and piperidine. Optimizing reaction conditions can enhance yield and purity.

Synthetic Route Example

- Reagents : Brominated phenol, piperidine, base (e.g., potassium carbonate).

- Conditions : Reflux in a solvent such as DMF or DMSO.

- Purification : Column chromatography to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromo-4-methylphenoxy)piperidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a brominated phenol derivative and a piperidine precursor. For example, reacting 2-bromo-4-methylphenol with a piperidine derivative (e.g., 4-hydroxypiperidine) in a polar aprotic solvent like dichloromethane, using a base such as sodium hydroxide to deprotonate the phenol . Purification is critical; column chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water can achieve >95% purity. Monitor reaction progress via TLC and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H (aromatic protons: δ 6.8–7.2 ppm; piperidine protons: δ 2.5–3.5 ppm) and C (C-Br signal: ~110 ppm) .

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% for rigorous studies) .

Q. What safety protocols are essential during handling due to limited toxicity data?

- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., brominated aromatics). Use PPE (gloves, goggles, lab coat), work in a fume hood, and implement emergency protocols for spills (neutralize with inert adsorbents). Store in airtight containers at 4°C, segregated from oxidizers .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Combine with machine learning (ML) to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates reaction path searches and experimental feedback loops to reduce trial-and-error cycles . Validate predictions via small-scale reactions before scaling up .

Q. How should researchers resolve contradictions in reported bioactivity data for piperidine derivatives?

- Methodological Answer : Systematically assess variables:

- Experimental Design : Control solvent polarity, pH, and temperature to isolate compound effects.

- Data Normalization : Use internal standards (e.g., cell viability assays with doxorubicin controls).

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends in substituent effects .

Q. What strategies are recommended for ecological risk assessment given limited ecotoxicity data?

- Methodological Answer : Use predictive models (e.g., ECOSAR) to estimate acute/chronic toxicity. Conduct in silico biodegradation simulations (e.g., University of Minnesota Pathway Prediction System) to assess persistence. Experimentally validate with Daphnia magna acute toxicity tests (OECD 202) and soil mobility studies using HPLC-MS to track compound migration .

Q. How can reaction scalability be improved without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst loading (e.g., Pd/C for cross-couplings) via Design of Experiments (DoE) to identify critical parameters. Monitor in real-time using inline FTIR or Raman spectroscopy .

Methodological Challenges and Innovations

Q. What advanced techniques can elucidate reaction mechanisms involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., O in phenoxy groups) with kinetic isotope effect (KIE) studies. Pair with operando spectroscopy (e.g., XAS or EPR) to track intermediate formation. Computational microkinetic modeling can then correlate experimental data with theoretical pathways .

Q. How can interdisciplinary approaches enhance applications in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.